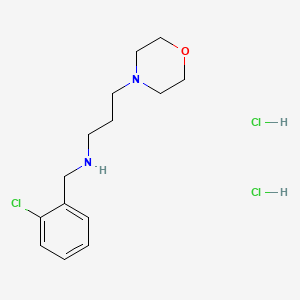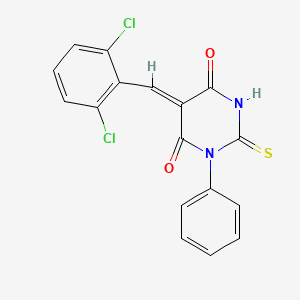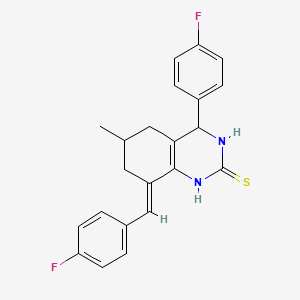
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as BTCP, is a chemical compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has since been studied for its potential use in the treatment of various medical conditions.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain by blocking its reuptake, leading to increased activation of serotonin receptors. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to increase the activity of certain enzymes involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a psychoactive substance and therefore requires careful handling and storage. It may also have potential side effects that need to be taken into consideration.
Orientations Futures
There are several potential future directions for research on N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is its potential use in the treatment of opioid addiction. It may also have potential as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
In conclusion, N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, or N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, is a psychoactive substance that has been studied for its potential therapeutic uses. Its mechanism of action involves the selective inhibition of serotonin reuptake, leading to increased activation of serotonin receptors. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may have potential as a treatment for opioid addiction and other psychiatric disorders. Further research is needed to fully understand its potential therapeutic uses and to develop safe and effective treatments based on this compound.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 2-chlorobenzyl chloride with 4-morpholinepropanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also have potential as a treatment for opioid addiction.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17;;/h1-2,4-5,16H,3,6-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDYXWOQDSAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide](/img/structure/B5489638.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)
![N-(tert-butyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5489652.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489676.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5489679.png)

![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489699.png)
![8-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5489712.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)
![N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide](/img/structure/B5489729.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)